molecular formula C9H20O B046121 3,4-Dimethylheptan-1-ol CAS No. 85712-04-5

3,4-Dimethylheptan-1-ol

Cat. No.: B046121
CAS No.: 85712-04-5
M. Wt: 144.25 g/mol
InChI Key: TZWSLANDWSEXRD-UHFFFAOYSA-N
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Description

3,4-Dimethylheptan-1-ol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain that is substituted with two methyl groups at the third and fourth positions. This compound is a colorless liquid with a molecular weight of 144.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylheptan-1-ol typically involves the alkylation of heptane derivatives. One common method is the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable heptanone precursor to form the desired alcohol. The reaction conditions usually involve anhydrous ether as a solvent and a controlled temperature to ensure the formation of the alcohol.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to reduce the ketone to the alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 3,4-Dimethylheptan-2-one (ketone) or 3,4-Dimethylheptanoic acid (carboxylic acid).

    Reduction: 3,4-Dimethylheptane.

    Substitution: 3,4-Dimethylheptyl chloride.

Scientific Research Applications

3,4-Dimethylheptan-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylheptan-1-ol primarily involves its interaction with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic heptane chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    1-Heptanol: Similar in structure but lacks the methyl substitutions at the third and fourth positions.

    3-Methylheptan-1-ol: Contains only one methyl group at the third position.

    4-Methylheptan-1-ol: Contains only one methyl group at the fourth position.

Uniqueness: 3,4-Dimethylheptan-1-ol is unique due to the presence of two methyl groups at specific positions on the heptane chain, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural uniqueness makes it valuable in specific synthetic applications where these properties are desired.

Properties

IUPAC Name

3,4-dimethylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-5-8(2)9(3)6-7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWSLANDWSEXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006309
Record name 3,4-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85712-04-5
Record name 3,4-Dimethyl-1-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85712-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethylheptan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylheptan-1-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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